1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-

Mitochondrial uncoupler SAR trifluoromethyl effect

Medicinal chemists targeting mitochondrial uncoupling or kinase inhibition frequently encounter the bottleneck of sourcing the correct 2-CF₃-substituted imidazo[4,5-b]pyrazine core; generic 2-CH₃ or 2-CH₂F analogs lack the electron-withdrawing character essential for target engagement and fail in SAR campaigns. This compound eliminates that risk by providing the mandatory 5,6-dichloro-2-trifluoromethyl scaffold with proven regioselective SNAr reactivity at the 5- and 6-positions. • Enables mitochondrial uncoupler development: 2-CF₃ group critical for uncoupling potency; leads such as compound 4.3.20 achieve EC₅₀ = 3.6 μM in L6 myoblasts. • Accelerates kinase inhibitor programs: validated hinge-binding core elaborated to c-Met inhibitors with enzymatic IC₅₀ values as low as 1.45 nM. • Predictable parallel synthesis: >50 derivatives accessible via sequential SNAr, supporting rapid hit-to-lead timelines. • Favorable physicochemical profile: LogP = 2.7, mp 168-170 °C; pre-optimized for CNS penetration and oral bioavailability programs.

Molecular Formula C6HCl2F3N4
Molecular Weight 257.00 g/mol
CAS No. 53338-40-2
Cat. No. B12830054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-
CAS53338-40-2
Molecular FormulaC6HCl2F3N4
Molecular Weight257.00 g/mol
Structural Identifiers
SMILESC12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)(F)F
InChIInChI=1S/C6HCl2F3N4/c7-1-2(8)13-4-3(12-1)14-5(15-4)6(9,10)11/h(H,12,13,14,15)
InChIKeyVSOQEORJPPKTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6‑Dichloro‑2‑(trifluoromethyl)‑1H‑imidazo[4,5‑b]pyrazine (CAS 53338‑40‑2) – Core Scaffold Identity and Procurement Relevance


1H‑Imidazo[4,5‑b]pyrazine, 5,6‑dichloro‑2‑(trifluoromethyl)‑ (CAS 53338‑40‑2) is a heterocyclic scaffold that combines a 2‑trifluoromethyl group with chlorine atoms at positions 5 and 6 on the imidazo[4,5‑b]pyrazine core. This substitution pattern imparts a unique steric and electronic profile that is exploited in medicinal chemistry and chemical biology, most notably as a key intermediate for constructing mitochondrial uncouplers [REFS‑1] and kinase‑focused libraries [REFS‑2]. The compound exists as a crystalline solid (mp 168–170 °C) with a calculated LogP of 2.7, and its synthesis via cyclization of 2,3‑diamino‑5,6‑dihalopyrazines with trifluoroacetic anhydride is well established [REFS‑3].

Why 5,6‑Dichloro‑2‑(trifluoromethyl)‑1H‑imidazo[4,5‑b]pyrazine Cannot Be Replaced by a Close Analog – The Quantitative Differentiation Rationale


Imidazo[4,5‑b]pyrazine analogs that differ in only one substituent—such as 5,6‑dichloro‑2‑(fluoromethyl)‑ (CAS 58885‑16‑8) or 5,6‑dichloro‑2‑methyl‑ (CAS 13484‑54‑3)—exhibit markedly different lipophilicity, electronic character, and biological activity. The 2‑trifluoromethyl group is critical for mitochondrial uncoupling potency, while the 5,6‑dichloro motif governs the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) during downstream diversification [REFS‑1] [REFS‑2]. Substituting the –CF₃ with –CH₃ or –CH₂F eliminates the strong electron‑withdrawing effect required for uncoupling activity and alters the reactivity of the 5‑ and 6‑positions toward amines or alkoxides, thereby compromising the synthetic utility of the scaffold [REFS‑3]. These quantitative differences in LogP, Hammett σ values, and biological EC₅₀ make generic interchange scientifically unsound for any application where the trifluoromethyl group or the chlorine atoms are required for target engagement or subsequent chemistry.

Quantitative Head‑to‑Head and Cross‑Study Comparative Evidence for 5,6‑Dichloro‑2‑(trifluoromethyl)‑1H‑imidazo[4,5‑b]pyrazine (53338‑40‑2)


2‑Trifluoromethyl vs. 2‑Methyl/Fluoromethyl: Impact on Mitochondrial Uncoupling Potency

In a systematic SAR study of imidazo[4,5‑b]pyrazine mitochondrial uncouplers, the 2‑trifluoromethyl group was identified as essential for activity. Compounds bearing a 2‑CF₃ substituent exhibited measurable uncoupling activity, whereas the corresponding 2‑methyl or 2‑fluoromethyl analogs showed negligible protonophoric activity under identical assay conditions [REFS‑1].

Mitochondrial uncoupler SAR trifluoromethyl effect

LogP Differentiation: 2‑Trifluoromethyl (LogP 2.7) vs. 2‑Fluoromethyl (LogP ~1.4)

The calculated octanol/water partition coefficient (LogP) for 5,6‑dichloro‑2‑(trifluoromethyl)‑1H‑imidazo[4,5‑b]pyrazine is 2.7 [REFS‑1], while the 2‑fluoromethyl analog (CAS 58885‑16‑8) has a predicted LogP of approximately 1.4 based on its molecular formula (C₆H₃Cl₂FN₄, MW 221.02) and standard fragment‑based calculations [REFS‑2]. This ~1.3 log unit difference corresponds to roughly a 20‑fold higher lipophilicity for the CF₃ analog, which directly impacts membrane permeability, solubility, and protein binding.

Lipophilicity LogP physicochemical properties

Synthetic Diversification Capacity: 5,6‑Dichloro Core Enables Regioselective SNAr to Generate >50 Derivatives

The 5,6‑dichloro substitution allows regioselective sequential nucleophilic aromatic substitution (SNAr) at the 6‑position with alkoxides or amines, while the 2‑CF₃ group remains inert under these conditions. This reactivity has been exploited to synthesize >50 5‑alkoxy‑2‑(trifluoromethyl)‑1H‑imidazo[4,5‑b]pyrazin‑6‑amines in a single SAR study [REFS‑1]. In contrast, the corresponding 5,6‑dibromo analog reacts less regioselectively and the 5,6‑unsubstituted scaffold lacks the synthetic handles necessary for late‑stage diversification.

SNAr reactivity building block library synthesis

Thermal Stability and Purity Profile: mp 168–170 °C vs. Lower‑Melting Analogs

The compound exhibits a sharp melting point of 168–170 °C [REFS‑1], indicative of high crystalline purity and suitable thermal stability for standard storage and handling. In comparison, 5,6‑dichloro‑2‑(fluoromethyl)‑1H‑imidazo[4,5‑b]pyrazine has a predicted boiling point of ~391 °C at 760 mmHg but no reported sharp melting point, suggesting lower crystallinity [REFS‑2]. The 2‑methyl analog is typically an oil at room temperature, complicating purification and long‑term storage.

Melting point purity formulation

High‑Value Application Scenarios Where 5,6‑Dichloro‑2‑(trifluoromethyl)‑1H‑imidazo[4,5‑b]pyrazine (53338‑40‑2) Is the Scientifically Justified Choice


Mitochondrial Uncoupler Lead Optimization Programs

The requirement for a 2‑trifluoromethyl group on the imidazo[4,5‑b]pyrazine core for mitochondrial uncoupling activity makes 53338‑40‑2 the mandatory starting scaffold for any SAR campaign in this therapeutic area. The compound’s proven ability to be diversified at the 5‑ and 6‑positions via SNAr has been demonstrated in the synthesis of >50 analogs, directly enabling the discovery of leads such as compound 4.3.20 (EC₅₀ = 3.6 μM in L6 myoblasts) [REFS‑1].

Kinase Inhibitor Fragment‑Based Drug Discovery (FBDD)

Imidazo[4,5‑b]pyrazine is a recognized kinase hinge‑binding motif. The 5,6‑dichloro‑2‑(trifluoromethyl) variant provides both the hinge‑binding core and two synthetic handles (Cl at 5 and 6) for fragment elaboration. This scaffold has been validated in c‑Met kinase inhibitor programs, where elaborated derivatives achieve enzymatic IC₅₀ values as low as 1.45 nM [REFS‑2]. Procuring the pre‑functionalized 5,6‑dichloro‑2‑CF₃ core accelerates hit‑to‑lead timelines compared to building the scaffold from scratch.

Parallel Library Synthesis for Phenotypic Screening

The regioselective reactivity of the 5,6‑dichloro groups permits sequential, high‑yielding SNAr reactions that are amenable to parallel synthesis platforms. Over 50 derivatives have been produced using this approach [REFS‑1]. This scalability and predictable reactivity make 53338‑40‑2 the preferred core for constructing diverse screening libraries aimed at novel target identification.

Physicochemical Property‑Driven Lead Series Selection

When a development candidate requires a balanced LogP profile for CNS penetration or oral bioavailability, the calculated LogP of 2.7 for the 2‑CF₃ scaffold offers a 20‑fold lipophilicity advantage over the 2‑CH₂F analog (LogP ≈ 1.4) [REFS‑1] [REFS‑2]. This property is critical for teams selecting a core scaffold that already resides within a desirable physicochemical space, reducing the need for subsequent polarity‑adjusting modifications.

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